

# Physical properties of monolaurin including solubility and melting point

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## Compound of Interest

Compound Name: Monolaurin

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## A Technical Guide to the Physical Properties of Monolaurin

This technical guide provides an in-depth overview of the core physical properties of **monolaurin** (glycerol monolaurate), a monoglyceride derived from lauric acid. Primarily intended for researchers, scientists, and professionals in drug development, this document compiles essential data on its solubility and melting point, details the experimental methodologies for their determination, and illustrates relevant processes through structured diagrams.

### Core Physical Characteristics

**Monolaurin** is the mono-ester formed from glycerol and lauric acid.[1] At room temperature, it typically presents as a white to off-white solid with a waxy texture.[2] It is recognized for its antimicrobial properties, which are leveraged in the food, cosmetic, and pharmaceutical industries.[2][3]

### Quantitative Physical Data

The following tables summarize the key quantitative data regarding the melting point and solubility of **monolaurin**.

Table 1: Melting Point of **Monolaurin**

Melting Point (°C)	Reference(s)
63	[1][4][5]
56 - 60	[6]
56	[7]
45 - 55 (Solidification Point)	[8]
43 - 45	[2]
35.56	[9]

Note: The variability in melting point can be attributed to the purity of the sample and the experimental method used for its determination.

Table 2: Solubility of **Monolaurin** in Various Solvents

| Solvent | Solubility | Reference(s) | | :--- | :--- | | Water | Practically Insoluble / Limited Solubility | [2][3][4][5][7][10][11][12] | | 6 mg/L | [5][10] | | 12.67 mg/L @ 25°C (estimated) | [13] | | Ethanol | Soluble | [2] | | A 30-60% aqueous ethanol solution can be prepared. | [14] | | Chloroform | Soluble | [2] | | 50 mg/mL | [4] | | 5% in chloroform (clear, colorless solution) | [2] | | Methanol | Soluble (almost transparent) | [4] | | Acetone | Soluble | [2] | | Fats and Oils | Soluble | [3][7] | | Dimethyl Sulfoxide (DMSO) | 12.5 mg/mL (with sonication and heating to 60°C) | [15] | | Corn Oil | ≥ 1.25 mg/mL (clear solution) | [15] |

## Experimental Protocols

Detailed methodologies for the determination of **monolaurin**'s physical properties are crucial for reproducible research. The following sections outline standard experimental protocols.

The melting point of **monolaurin** can be accurately determined using Differential Scanning Calorimetry (DSC), which measures the heat flow associated with thermal transitions.

### Protocol: Differential Scanning Calorimetry (DSC)

- **Sample Preparation:** A small, accurately weighed sample of purified **monolaurin** (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as

a reference.

- **Instrument Setup:** The DSC instrument is calibrated using standard materials with known melting points (e.g., indium).
- **Thermal Scan:** The sample and reference pans are placed in the DSC cell. The temperature is then ramped up at a controlled rate (e.g., 5-10°C/min) under an inert nitrogen atmosphere.
- **Data Analysis:** The heat flow to the sample is measured as a function of temperature. The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. A study involving thermal analysis of **monolaurin** showed a significant endothermic peak, which concluded at a melting point of approximately 35.56 °C.[9]

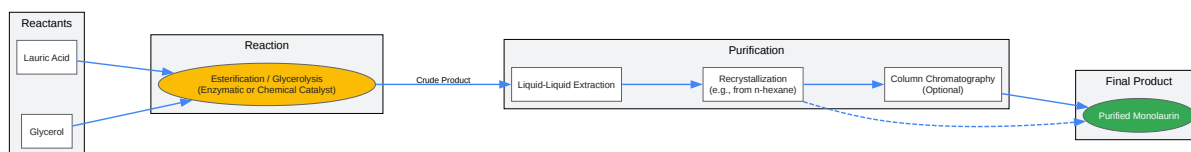
The shake-flask method is a standard protocol for determining the solubility of a compound in a specific solvent.

#### Protocol: Shake-Flask Method

- **Sample Preparation:** An excess amount of **monolaurin** is added to a known volume of the solvent in a sealed, airtight container (e.g., a screw-cap vial).
- **Equilibration:** The container is agitated (e.g., using a mechanical shaker or magnetic stirrer) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, the suspension is allowed to stand undisturbed to allow the undissolved solid to settle. Alternatively, centrifugation or filtration can be used to separate the solid and liquid phases.
- **Quantification:** The concentration of **monolaurin** in the clear, saturated supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[16][17]
- **Calculation:** The solubility is expressed as the mass of solute per volume or mass of the solvent (e.g., mg/mL or g/100g ).

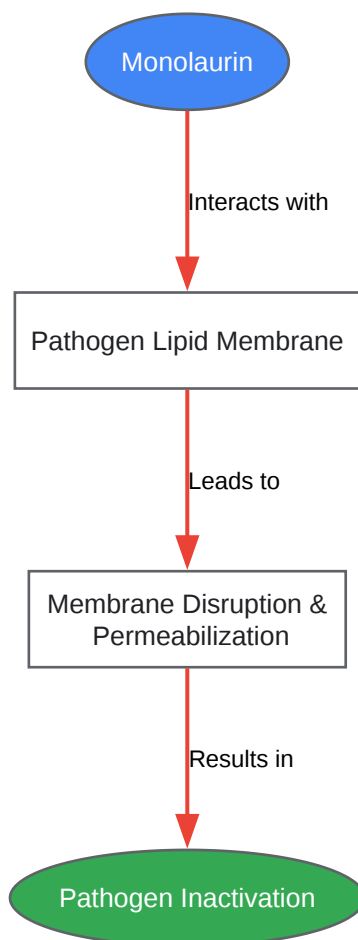
## Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key processes related to **monolaurin**.



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Caption: Experimental workflow for the synthesis and purification of **monolaurin**.



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Caption: Logical relationship of **monolaurin**'s antimicrobial mechanism of action.

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